molecular formula C16H11N5O3 B11688206 3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11688206
M. Wt: 321.29 g/mol
InChI Key: XMKKSOOHOSOVJY-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, an indole moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the indole and pyrazole rings can be reduced to corresponding alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the indole and pyrazole rings.

    Substitution: Various substituted hydrazide derivatives.

Scientific Research Applications

3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-4-carbohydrazide
  • 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the furan, indole, and pyrazole rings in a single molecule allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H11N5O3

Molecular Weight

321.29 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11N5O3/c22-15(12-8-11(18-19-12)13-6-3-7-24-13)21-20-14-9-4-1-2-5-10(9)17-16(14)23/h1-8,17,23H,(H,18,19)

InChI Key

XMKKSOOHOSOVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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